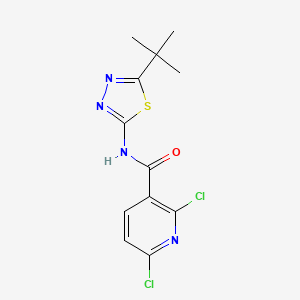

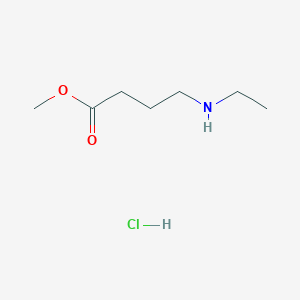

![molecular formula C13H16N2O2 B2678663 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436327-27-3](/img/structure/B2678663.png)

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile” appears to contain a bicyclo[2.2.1]hept-5-ene-2-carbonyl group, a morpholine ring, and a carbonitrile group. The bicyclo[2.2.1]hept-5-ene-2-carbonyl group is a type of carbocyclic compound where two of the carbon atoms are common to the two overlapping rings . The morpholine ring is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The carbonitrile group contains a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic group, the morpholine ring, and the carbonitrile group. The bicyclic group would likely impart a rigid, three-dimensional structure to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the carbonitrile group is polar, which could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis Strategies :

- A study outlines a four-step synthesis of cis-3,5-disubstituted morpholines from amino alcohols, crucial for producing fused bicyclic morpholines and various substituted products, applicable in synthetic organic chemistry (Leathen, Rosen, & Wolfe, 2009).

Chemical Properties and Reactions :

- Research demonstrates solvent-free reactions involving triazine-carbonitriles and cyclohexenyl morpholine, revealing pathways like aza-Diels–Alder reaction and decyanation, highlighting the compound's reactivity in different conditions (Kopchuk et al., 2017).

- Another study focuses on the vibrational spectroscopy and quantum chemical methods applied to 4-morpholine carbonitrile, providing insights into the molecular geometry and vibrational frequencies essential for understanding the compound’s physical characteristics (Xavier & Raj, 2013).

Applications in Medicinal Chemistry :

- Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, are identified as important building blocks in medicinal chemistry, particularly as morpholine isosteres. Their synthesis is explored for potential applications in drug discovery (Walker, Eklov, & Bedore, 2012).

Electrochemical Applications :

- A study investigates the synthesis of iron(II) sulfanyl porphyrazine, a compound derived from morpholine, for use in electrochemical sensors and biosensors, highlighting the potential application in detecting bioactive components (Koczorowski et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-7-11-8-17-4-3-15(11)13(16)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJBDKPKXTYWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2CC3CC2C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

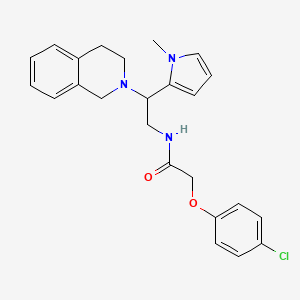

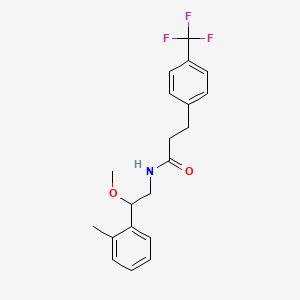

![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)

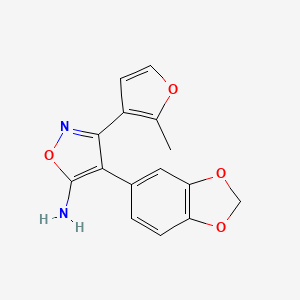

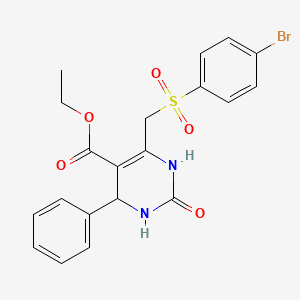

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)

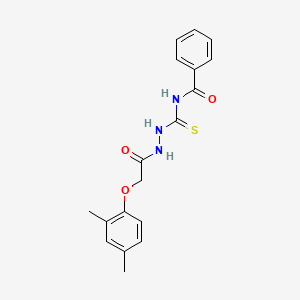

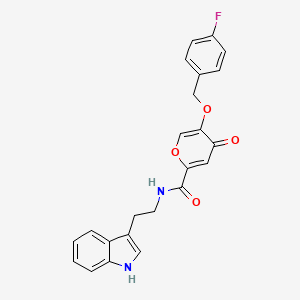

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)

![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)